REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:14]=[CH:13][C:8]2[NH:9][C:10](=[S:12])[NH:11][C:7]=2[CH:6]=1)=[O:4].Br[CH2:16][CH2:17][CH2:18]Br.Cl.[OH-].[Na+]>C(O)C.CN(C=O)C>[S:12]1[C:10]2[N:11]([C:7]3[C:8]([N:9]=2)=[CH:13][CH:14]=[C:5]([CH2:3][OH:4])[CH:6]=3)[CH2:18][CH2:17][CH2:16]1 |f:3.4|
|
Name
|
|
Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(NC(N2)=S)C=C1
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 10 hours
|
Duration
|
10 h
|
Type
|
CONCENTRATION
|
Details
|
Then it was concentrated
|
Type
|
CUSTOM
|
Details
|
to dry on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The solid was next dissolved in 100 ml THF
|
Type
|
CUSTOM
|
Details
|
The reaction media
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with 2×500 ml ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter off the drying agent
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
S1CCCN2C3=CC(=CC=C3N=C12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |